
Methyl 4-(4-fluoro-2-methylphenyl)pyrimidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-fluoro-2-methylphenyl)pyrimidine-2-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a pyrimidine ring substituted with a methyl ester group and a fluorinated phenyl group, making it a molecule of interest for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluoro-2-methylphenyl)pyrimidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzaldehyde and ethyl cyanoacetate.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide to form an intermediate compound.
Cyclization: The intermediate compound is then cyclized using ammonium acetate to form the pyrimidine ring.
Esterification: Finally, the resulting compound is esterified using methanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Industrial methods may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 4-(4-fluoro-2-methylphenyl)pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Hydrolysis: The corresponding carboxylic acid.
科学的研究の応用
Methyl 4-(4-fluoro-2-methylphenyl)pyrimidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Agricultural Chemistry: The compound is explored for its potential use in agrochemicals, including herbicides and pesticides.
作用機序
The mechanism of action of Methyl 4-(4-fluoro-2-methylphenyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- 4-Fluoro-2-methylphenol
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness
Methyl 4-(4-fluoro-2-methylphenyl)pyrimidine-2-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both a fluorinated phenyl group and a methyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H11FN2O2 |
|---|---|
分子量 |
246.24 g/mol |
IUPAC名 |
methyl 4-(4-fluoro-2-methylphenyl)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C13H11FN2O2/c1-8-7-9(14)3-4-10(8)11-5-6-15-12(16-11)13(17)18-2/h3-7H,1-2H3 |
InChIキー |
KWKKLNNJOPFDCJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)C2=NC(=NC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



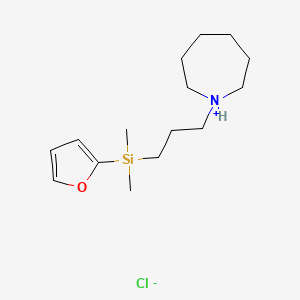
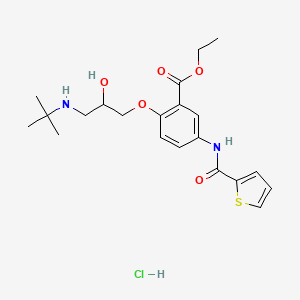
![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)

![2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide](/img/structure/B13781147.png)

![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)
![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)
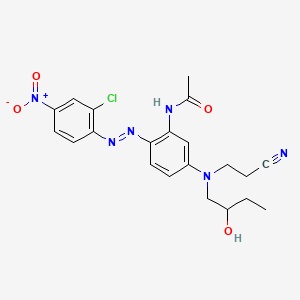
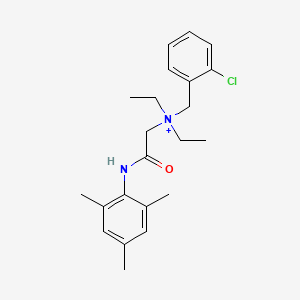

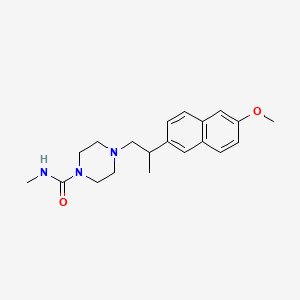
![2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide](/img/structure/B13781176.png)
